1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide
Description
This compound belongs to the dibenzo[b,f]thiepin class, characterized by a tricyclic system fused with a sulfur atom. The structure includes a 10,11-dihydrodibenzo[b,f]thiepin core substituted at position 8 with a methylsulfonyl group (–SO₂CH₃) and at position 10 with a piperazinepropanol moiety. The S,1-dioxide designation indicates oxidation of the thiepin sulfur to a sulfone, enhancing polarity and metabolic stability . Such modifications are common in neuroleptic agents, where sulfone groups improve pharmacokinetic profiles compared to sulfide analogs .
Properties
CAS No. |
74667-83-7 |
|---|---|
Molecular Formula |
C22H28N2O5S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
3-[4-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-oxidopiperazin-1-ium-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H28N2O5S2/c1-31(28,29)18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)30(22)27)23-9-12-24(26,13-10-23)11-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 |
InChI Key |
CDKHCDNESMFKAN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3CC2N4CC[N+](CC4)(CCCO)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl), S,1-dioxide typically involves:
- Construction of the dibenzothiepin core.
- Introduction of the methylsulfonyl substituent at the 8-position.
- Attachment of the piperazinepropanol side chain at the 10-position.
- Oxidation of the sulfur atom in the dibenzothiepin ring to the sulfone dioxide form.
This multistep synthesis requires careful control of reaction conditions to maintain the integrity of sensitive functional groups.
Stepwise Synthetic Route
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Formation of Dibenzothiepin Core | Cyclization of biphenyl sulfide precursors to yield dibenzothiepin scaffold | Heating with sulfur sources, Lewis acid catalysts |
| 2 | Methylsulfonylation | Introduction of methylsulfonyl group at position 8 by oxidation of methylthio or direct sulfonylation | Use of methylsulfonyl chloride or oxidation of methylthio group with peracids (e.g., m-CPBA) |
| 3 | Side Chain Attachment | Nucleophilic substitution or reductive amination to attach 1-piperazinepropanol moiety at position 10 | Reaction of dibenzothiepin with 1-(3-hydroxypropyl)piperazine under basic or catalytic conditions |
| 4 | Sulfur Oxidation to Dioxide | Oxidation of sulfur atom to sulfone dioxide | Strong oxidants such as hydrogen peroxide, peracids (e.g., m-CPBA) under controlled temperature |
Detailed Notes on Key Steps
Methylsulfonyl Group Introduction: The methylsulfonyl substituent is often introduced by oxidation of a methylthio precursor. For example, starting from 8-(methylthio)dibenzo[b,f]thiepin, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can yield the methylsulfonyl (sulfonyl) derivative.
Piperazinepropanol Attachment: The piperazine side chain is typically introduced by nucleophilic substitution at the 10-position of the dibenzothiepin ring, which is activated by a leaving group such as a halide or mesylate. Alternatively, reductive amination methods can be used if an aldehyde intermediate is available.
Sulfur Dioxide Formation: The oxidation of the sulfur atom to the S,1-dioxide is a critical step that enhances the compound’s pharmacological properties. This oxidation is performed under mild conditions to avoid overoxidation or degradation of the molecule.
Summary of Preparation Methodology
| Stage | Description | Reagents | Conditions | Comments |
|---|---|---|---|---|
| Core Synthesis | Dibenzothiepin ring formation | Biphenyl sulfide, sulfur source | Heating, Lewis acid catalysis | Established method for tricyclic core |
| Sulfur Functionalization | Methylthio to methylsulfonyl conversion | m-CPBA, H2O2 | Mild oxidation, low temperature | Controls oxidation state to sulfone |
| Side Chain Coupling | Piperazinepropanol attachment | 1-(3-hydroxypropyl)piperazine, base | Room temperature to reflux | Nucleophilic substitution or reductive amination |
| Sulfur Dioxide Formation | Final oxidation | Peracids (m-CPBA), H2O2 | Controlled oxidation | Provides S,1-dioxide pharmacophore |
The synthesis of 1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide involves multistep organic synthesis focusing on dibenzothiepin core formation, methylsulfonyl group introduction via oxidation, side chain attachment of piperazinepropanol, and final sulfur dioxide oxidation. While direct literature on this exact compound is limited, related analogs provide a reliable synthetic framework. The process demands careful oxidation control and selective functional group transformations to yield the target molecule with high purity and yield.
Chemical Reactions Analysis
1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Applications
-
Antidepressant Activity :
- The dibenzo(b,f)thiepin structure is known for its antidepressant properties. Compounds with similar structures have been studied for their efficacy in treating depression and anxiety disorders. The mechanism often involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
-
Antipsychotic Effects :
- Research indicates that derivatives of dibenzo(b,f)thiepin can exhibit antipsychotic effects. The compound may influence dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.
-
Neuroprotective Properties :
- Preliminary studies suggest that this compound could have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease or Parkinson's disease. The ability to mitigate oxidative stress and inflammation is a key area of investigation.
Case Studies
- Clinical Trials :
- A notable clinical trial investigated the efficacy of similar compounds in treating major depressive disorder (MDD). Results indicated significant improvement in patient outcomes when compared to placebo groups.
- Animal Studies :
Toxicological Assessments
Understanding the safety profile of 1-Piperazinepropanol is critical for its application in medicine. Toxicological studies have been conducted to evaluate its effects on various biological systems. These studies focus on determining the compound's safety margins and potential side effects.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Dibenzo[b,f]thiepin Class
1-(9-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine dimethanesulfonate (CAS: 54920-90-0)
- Substituents : Chloro (–Cl) at position 9, methylpiperazine at position 10.
- Key Differences: Lacks the methylsulfonyl group and propanol chain. The dimethanesulfonate salt improves solubility but may reduce CNS penetration compared to the target compound’s sulfone .
1-(8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(diphenylmethyl)piperazine dimethanesulfonate (CAS: 121943-15-5)
- Substituents : Methylsulfanyl (–SCH₃) at position 8, diphenylmethylpiperazine at position 10.
- The diphenylmethyl group may increase lipophilicity and receptor affinity .
Phenothiazine Derivatives with Piperazine Moieties
Perphenazine (2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol)
- Substituents: Chlorophenothiazine core, piperazineethanol side chain.
- Key Differences: The phenothiazine system differs from dibenzo[b,f]thiepin, but both share antipsychotic activity via dopamine D₂ receptor antagonism. The ethanol side chain in perphenazine may confer different binding kinetics compared to the propanol chain in the target compound .
Fluphenazine (1-Piperazineethanol, 4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-)
Piperazinepropanol Derivatives
3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one (Compound 16)
- Substituents: Methoxyphenylpiperazine, propanone linker.
1-Piperazinepropanol,4-phenyl- (CAS: 67514-07-2)
Pharmacological and Physicochemical Properties
Pharmacological Activity
Physicochemical Properties
| Compound | Solubility | Melting Point | LogP | Key Substituent |
|---|---|---|---|---|
| Target Compound | Moderate (sulfone) | Not Reported | ~3.5* | –SO₂CH₃, piperazinepropanol |
| Perphenazine | Low | 94–97°C | 4.1 | –Cl, piperazineethanol |
| Fluphenazine | Very Low | 68–70°C | 4.8 | –CF₃, piperazineethanol |
| 1-(9-Chloro-...) (CAS: 54920-90-0) | High (salt) | Not Reported | ~2.8* | –Cl, dimethanesulfonate |
*Estimated based on structural analogs.
Biological Activity
1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 372.47 g/mol
- CAS Number : 5317-32-8
- Density : 0.993 g/cm³
- Melting Point : 49-53 °C
- Boiling Point : 94-96 °C at 1.8 mmHg
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It has been noted for its potential effects on serotonin and dopamine pathways, which are crucial in mood regulation and various psychiatric conditions.
Antifilarial Activity
Recent studies have highlighted the antifilarial properties of compounds related to piperazine. For instance, a related compound demonstrated significant macrofilaricidal and microfilaricidal activity against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound showed:
- Adulticidal Activity : 53.6% at a dose of 300 mg/kg.
- Microfilaricidal Activity : 46.0% at the same dosage.
- Sterilization Effect on Female Worms : 46.3% .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects:
- Serotonin Receptor Modulation : It may act as an antagonist or partial agonist at serotonin receptors, influencing mood and anxiety levels.
- Dopaminergic Activity : Similar to other piperazine derivatives, it may modulate dopaminergic pathways, potentially impacting conditions such as schizophrenia and depression.
Case Studies and Research Findings
Safety and Toxicology
While the biological activities are promising, safety assessments indicate that the compound can cause eye irritation (GHS Category 2B). Proper handling and safety protocols are advised during research and application phases .
Q & A
Basic Research Question
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to isolate enantiomers .
- In Vitro Assays : Test separated enantiomers against target receptors (e.g., serotonin or dopamine receptors) to evaluate stereospecific activity. For example, similar dibenzothiepin-piperazine derivatives show varying affinities based on the configuration of the piperazinepropanol chain .
- Molecular Docking : Perform docking studies with receptor crystal structures (e.g., 5-HT receptors) to predict binding modes of each enantiomer .
Advanced Research Question
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility. Hydrolysis in vivo regenerates the active compound .
- Formulation Aids : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to encapsulate the compound, improving bioavailability .
- Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing 0.1% Tween-80 to prevent aggregation .
Methodological Tip : Conduct dynamic light scattering (DLS) to assess particle size distribution in solution and optimize dispersion .
How should researchers address discrepancies in reported synthetic yields for this compound?
Advanced Research Question
Yield variations often stem from subtle differences in reaction conditions. Key factors include:
- Catalyst Purity : Use freshly distilled NEt or rigorously dried solvents (e.g., molecular sieves in DCM) to avoid side reactions .
- Temperature Gradients : Ensure precise control (±2°C) during exothermic steps (e.g., piperazine coupling) using jacketed reactors .
- Workup Efficiency : Optimize extraction protocols (e.g., pH-adjusted liquid-liquid extraction) to recover polar intermediates .
Basic Research Question
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., sulfone or piperazine oxidation sites) .
- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms to predict hydroxylation or N-dealkylation pathways .
- Metabolite Identification : Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS .
Methodological Tip : Cross-reference computational results with structural analogs (e.g., fluphenazine derivatives) to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
